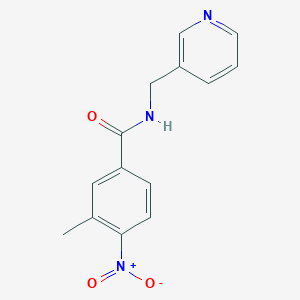
7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a naturally occurring stimulant that is found in coffee, tea, and other beverages. Caffeine is one of the most widely consumed psychoactive substances in the world, with millions of people relying on it to help them stay alert and focused throughout the day. In
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study conducted by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, similar in structure to the specified compound, for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Their research aimed at identifying potential psychotropic activities by evaluating the anxiolytic and antidepressant properties of these compounds. They identified compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands displaying promising antidepressant- and anxiolytic-like activities, highlighting the utility of structural modification in designing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis
Research on the crystal structure of theophylline monohydrate by Sun et al. (2002) provides insights into the structural arrangement of purine derivatives. Their findings on the crystal structure, which involves hydrogen-bonded chains and a two-dimensional hydrogen-bonded structure, contribute to understanding the intermolecular interactions of related purine-2,6-dione derivatives, impacting their pharmacological properties and solubility (Sun et al., 2002).
Synthesis and Molecular Design
A study by Majumdar and Das (1998) on the regioselective synthesis of pyrimidine-dione derivatives showcases the chemical strategies employed to create compounds with potential therapeutic benefits. Their work illustrates the synthetic pathways to achieve specific substitutions on the purine ring, which is crucial for the development of compounds with targeted biological activities (Majumdar & Das, 1998).
Interaction Patterns and Pharmacological Relevance
Research by Latosińska et al. (2014) on the topology of interaction patterns in methylxanthines, including caffeine and its metabolites, provides a foundation for understanding how substitutions on the purine core affect molecular interactions, receptor affinity, and ultimately, pharmacological action. Their comprehensive analysis aids in the design of purine derivatives with enhanced therapeutic profiles, applicable to the compound (Latosińska et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-12-11(13(21)19(2)14(18)22)20(7-17-12)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWQDSYRWIYKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)



![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
